1-Benzyl-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Lipophilicity Drug-likeness Permeability

Imidazole-4-carboxylic acid scaffolds often suffer from unpredictable lipophilicity when substituted, complicating SAR interpretation. This compound solves that problem with a defined N1-benzyl and N3-methyl substitution pattern, offering a single hydrogen-bond donor and a computed XLogP3 of 0.7. - Predictable Physicochemical Profile: Only one H-bond donor (vs. two in N3-H analogs) eliminates confounding variables in permeability and solubility assays. - C4 Carboxylic Acid Handle: Enables straightforward amide coupling or esterification for rapid library generation without additional protecting-group steps on N3. - High-Purity Reference Standard: Minimum 95% purity (C12H12N2O3, MW 232.23) supports reliable LC-MS/HPLC method development for 2-oxoimidazole-containing analytes.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
Cat. No. B13241514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCN1C(=CN(C1=O)CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H12N2O3/c1-13-10(11(15)16)8-14(12(13)17)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,16)
InChIKeyVHLKLJYIQAVSOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: Structural Identity and Physicochemical Baseline for Procurement


1-Benzyl-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 2059949-36-7, molecular formula C12H12N2O3, molecular weight 232.23 g/mol) is a fully substituted 2-oxo-2,3-dihydroimidazole-4-carboxylic acid derivative [1]. Its structure features an N1-benzyl group, an N3-methyl group, a 2-oxo functionality, and a free C4-carboxylic acid, placing it within the broad class of imidazole-based heterocyclic scaffolds that are frequently employed as building blocks in medicinal chemistry and agrochemical research [2]. The compound is commercially available from multiple vendors at a minimum purity specification of 95% .

Scaffold identity N1-Benzyl, N3-methyl, 2-oxoimidazole-4-carboxylic acid core
H-bond profile Single carboxylic acid donor (N3-methyl blocks second donor)
Lipophilicity Computed moderate lipophilicity; supports permeability screening
Procurement Multi-vendor availability with defined purity specification

Why 1-Benzyl-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid Cannot Be Swapped with Close Structural Analogs


Generic substitution among imidazole-4-carboxylic acid derivatives is unreliable because even minor changes in the N1 and N3 substituents significantly alter computed physicochemical descriptors that govern solubility, permeability, and hydrogen-bonding capacity [1]. The target compound is uniquely distinguished from its closest commercially available analogs—such as 1-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 2059993-74-5, lacking N3-methyl) and 1-benzyl-1H-imidazole-4-carboxylic acid (lacking both 3-methyl and 2-oxo)—by the presence of the N3-methyl group, which eliminates a hydrogen-bond donor and modulates lipophilicity . These molecular-level differences can translate into divergent behavior in synthetic transformations, biological assays, and formulation contexts, making direct interchange scientifically indefensible without experimental validation [1].

N3-methylation eliminates an H-bond donor; solubility and co-crystal behavior may not transfer from N3–H analogs.
Lipophilicity shifts relative to des-methyl analog; permeability and assay outcomes may differ.
Molecular weight increase alters drug-likeness filters; direct library substitution requires re-validation.

Quantitative Differentiation of 1-Benzyl-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid Against Structural Analogs


Increased Lipophilicity (XLogP3) Compared to N3-Unsubstituted Analog

The target compound exhibits a higher computed lipophilicity (XLogP3 = 0.7) than its N3-des-methyl analog 1-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (XLogP3 reported LogP = 0.92, though this value appears higher due to different calculation methods; the key structural difference is the loss of an N–H hydrogen-bond donor upon methylation) [1]. The N3-methyl group increases the compound's hydrophobic surface area while reducing hydrogen-bond donor capacity, which can enhance membrane permeability in cell-based assays [1].

Lipophilicity (XLogP3)
Method context
0.7
Moderate lipophilicity; supports permeability screening
Des-methyl analog reported LogP 0.92; calculation methods differ.
Lipophilicity Drug-likeness Permeability

Reduced Hydrogen-Bond Donor Count Relative to N3-Unsubstituted Analog

The target compound possesses one hydrogen-bond donor (the carboxylic acid O–H) versus two donors in the N3-H analog 1-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (which has both N3–H and O–H donors) [1]. This reduction in donor count is a direct consequence of N3-methylation and can influence solubility, co-crystal formation, and protein-ligand binding interactions [1].

H-bond donors
Head-to-head
1
Single carboxylic acid O–H donor; reduced vs. N3–H analog (2 donors)
Direct consequence of N3-methylation.
Hydrogen bonding Solubility Crystal engineering

Molecular Weight Distinction from N3-Unsubstituted and Non-Oxo Analogs

The molecular weight of the target compound (232.23 g/mol) is 14.02 g/mol higher than that of 1-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (218.21 g/mol), consistent with the addition of one methylene group (N–CH3 vs. N–H) [1]. It is also approximately 30 g/mol higher than 1-benzyl-1H-imidazole-4-carboxylic acid (~202.21 g/mol), which lacks both the 2-oxo and 3-methyl groups [2]. This MW difference is significant for applications where strict molecular properties are required for library enumeration or lead optimization.

Molecular weight
Head-to-head
232.23 g/mol vs 218.21 g/mol (des-methyl)
~202.21 g/mol (non-oxo)
MW gap affects library enumeration and property filters
Based on PubChem and vendor data.
Molecular weight Scaffold hopping Library design

Commercially Assured Minimum Purity of 95%

The target compound is supplied by at least two independent vendors with a documented minimum purity of 95% . While this purity level is common among research-grade imidazole building blocks, it provides a verifiable quality baseline for procurement decisions. For the comparator 1-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, vendor A also lists a minimum purity of 95% ; however, batch-to-batch variability and impurity profiles may differ. No formal comparative impurity profiling data are publicly available.

Minimum purity
Data to verify
95%
Specification review; batch variability possible
No comparative impurity profiling data; vendor COA.
Purity specification Quality control Reproducibility

Application Scenarios for 1-Benzyl-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold with Defined Lipophilicity and Hydrogen-Bond Profile

When a drug discovery program requires an imidazole-4-carboxylic acid scaffold with precisely controlled lipophilicity (XLogP3 = 0.7) and a single hydrogen-bond donor (carboxylic acid O–H), this compound is the appropriate choice over the N3-unsubstituted analog, which presents an additional N–H donor and a different LogP [1]. This structural precision is critical for structure–activity relationship (SAR) studies where each substituent's contribution to potency and pharmacokinetic properties must be evaluated independently.

Building Block for Combinatorial Library Synthesis

The carboxylic acid handle at C4 enables straightforward amide coupling or esterification for the generation of diverse compound libraries. Because the N3 position is already methylated, this scaffold offers a distinct substitution vector compared to N3-H analogs, allowing library designers to explore a different region of chemical space without additional protecting-group manipulations [1].

Reference Standard for Analytical Method Development

With a well-defined molecular weight (232.23 g/mol) and a minimum vendor-specified purity of 95%, this compound can serve as a reference standard for LC-MS or HPLC method development targeting 2-oxoimidazole-containing analytes [1]. Its distinct retention time and mass spectral signature, arising from the N3-methyl group, differentiate it from closely related impurities or degradation products of N3-H analogs.

Co-Crystal and Solid-Form Screening Based on Reduced H-Bond Donor Count

The presence of only one hydrogen-bond donor (versus two in the N3-H analog) alters the supramolecular synthon landscape, making this compound a candidate for co-crystal screening with acceptors that preferentially engage a single donor. This property can be exploited in solid-form optimization studies aimed at improving solubility or stability of imidazole-based active pharmaceutical ingredients [1].

Application
Selection Property
Validation Focus
SAR studies with controlled lipophilicity and H-bond profile
N3-methylated imidazole-4-carboxylic acid scaffold
Verify H-bond donor count and lipophilicity consistency
Combinatorial library synthesis
C4-carboxylic acid handle, N3-methyl (no protecting group)
Amide/ester coupling efficiency, scaffold diversity
Analytical reference standard
Structural identity and purity baseline
Retention time, MS signature, purity consistency
Co-crystal and solid-form screening
Single H-bond donor architecture
Supramolecular synthon evaluation with acceptors
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